N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which combines various functional groups that may contribute to its biological activity. The compound's IUPAC name indicates the presence of a fluorophenyl group, a thieno-pyrimidine moiety, and an acetamide linkage.
N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be classified as a thieno-pyrimidine derivative. Compounds in this class are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step synthetic routes. The general approach includes:
The synthesis may require specific reagents such as bases or catalysts to facilitate reactions and improve yields. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented using various structural formulas:
COc(cc1)ccc1N1N=C(C(NCC(NCc(cc2)ccc2F)=O)=O)c(cccc2)c2C1=O
MDL Number (MFCD)
The structure features a thieno-pyrimidine ring system that contributes to its biological activity and stability.
The molecular weight is calculated to be 440.46 g/mol with a molecular formula of C25H21FN4O4. The compound exhibits specific stereochemistry due to its multiple chiral centers.
N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature during reactions.
Further pharmacological studies are necessary to elucidate the precise mechanism of action and identify potential targets within biological systems.
The physical properties of N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:
Key chemical properties include:
Relevant data from studies on similar compounds suggest potential reactivity patterns that could influence its application in medicinal chemistry.
N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide holds promise in several scientific applications:
Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profile for clinical applications.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1